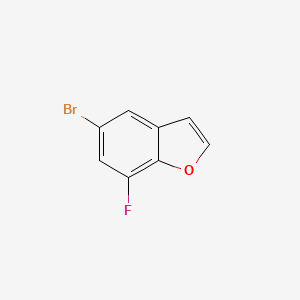

5-Bromo-7-fluorobenzofuran

Description

BenchChem offers high-quality 5-Bromo-7-fluorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-fluorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVACMAATHFELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622880 | |

| Record name | 5-Bromo-7-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-04-2 | |

| Record name | 5-Bromo-7-fluorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7-fluorobenzofuran

Section 1: Introduction & Molecular Overview

5-Bromo-7-fluorobenzofuran is a halogenated derivative of benzofuran, a core heterocyclic structure found in numerous natural products and pharmacologically active compounds. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides synthetic handles for further chemical modification, making it a valuable building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of its known physicochemical properties, outlines protocols for experimental characterization, and provides essential safety and handling information for laboratory professionals.

The benzofuran scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Understanding the fundamental physicochemical characteristics of substituted benzofurans like 5-Bromo-7-fluorobenzofuran is a prerequisite for rational drug design, enabling predictions of molecular behavior in biological systems and guiding the development of effective delivery and formulation strategies.

Table 1: Fundamental Molecular Properties of 5-Bromo-7-fluorobenzofuran

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-Bromo-7-fluorobenzofuran | - |

| Synonym | 5-bromo-7-fluoro-1-benzofuran | [1] |

| CAS Number | 286836-04-2 | [2][3] |

| Molecular Formula | C₈H₄BrFO | [2][3] |

| Molecular Weight | 215.02 g/mol | [2][3] |

| Chemical Structure |  | (Structure rendered based on IUPAC name) |

| (Structure rendered based on IUPAC name) |

Section 2: Core Physicochemical Properties

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. While much of the data for 5-Bromo-7-fluorobenzofuran is derived from computational models, it provides a crucial baseline for experimental design.

Table 2: Summary of Physicochemical Data

| Property | Value | Method | Source(s) |

|---|---|---|---|

| Physical Form | Liquid | - | [1] |

| Boiling Point | 233.4 ± 20.0 °C (at 760 Torr) | Calculated | [2] |

| Density | 1.696 ± 0.06 g/cm³ (at 20 °C) | Calculated | [2] |

| Aqueous Solubility | 0.045 g/L (45 mg/L) (at 25 °C) | Calculated | [2] |

| Flash Point | 94.9 ± 21.8 °C | Calculated | [2] |

| Purity (Typical) | ≥97% | - | |

Physical State and Solubility

5-Bromo-7-fluorobenzofuran exists as a liquid at room temperature.[1] Its calculated aqueous solubility is very low (45 mg/L), classifying it as "practically insoluble".[2] This poor water solubility is expected for a rigid, aromatic structure with lipophilic halogen substituents. Consequently, it is predicted to be soluble in common organic solvents like acetone, chloroform, and ethanol, a trait that is advantageous for its use in organic synthesis.[4]

Lipophilicity (LogP) and Acidity/Basicity (pKa)

-

Acidity/Basicity (pKa): The benzofuran ring system is generally considered non-ionizable under physiological pH conditions. The molecule lacks readily ionizable functional groups, suggesting it will remain neutral across the physiological pH range. This has significant implications for its absorption, as uncharged molecules typically exhibit better passive diffusion across biological membranes.

Section 3: Spectroscopic & Structural Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a complete, published spectral dataset for this specific molecule is unavailable, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.5 ppm) for the four protons on the benzofuran ring system.[7] The coupling patterns (doublets, triplets, doublets of doublets) will be complex due to proton-proton and potential long-range proton-fluorine couplings.

-

¹³C NMR: Eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The carbons bonded to bromine and fluorine will exhibit characteristic shifts and splitting patterns.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 7-position. This signal will provide a sensitive probe for purity and structural integrity.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. A key diagnostic feature will be the molecular ion (M+) peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will display two peaks of nearly equal intensity at M+ and M+2, confirming the presence of a single bromine atom.[8] Common fragmentation pathways for halogenated heterocycles involve the loss of the halogen atom or cleavage of the heterocyclic ring.[9][10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands typical of an aromatic heterocyclic system. Key expected peaks include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1050 cm⁻¹: C-O-C stretching from the furan ring.[4]

-

~1100-1000 cm⁻¹: C-F stretching.

-

~700-500 cm⁻¹: C-Br stretching.

-

Section 4: Experimental Protocols for Physicochemical Determination

To address the data gaps for crucial parameters like LogP and solubility, standardized experimental protocols are necessary. The following methodologies represent robust, field-proven approaches for obtaining reliable data.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

This method remains the gold standard for its accuracy and direct measurement of partitioning.[12]

Methodology:

-

Preparation: Prepare a stock solution of 5-Bromo-7-fluorobenzofuran in n-octanol (pre-saturated with water). Also prepare a volume of water (pre-saturated with n-octanol).

-

Partitioning: Combine a known volume of the octanol stock solution with a known volume of the saturated water in a suitable vessel (e.g., a separatory funnel or glass vial).

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[5]

Protocol 2: Determination of Aqueous Solubility via HPLC Method

This is a highly accurate method for quantifying the solubility of poorly soluble compounds.[13][14]

Methodology:

-

Sample Preparation: Add an excess amount of solid or liquid 5-Bromo-7-fluorobenzofuran to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to achieve thermodynamic equilibrium.[14]

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved material.

-

Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile) at known concentrations.

-

HPLC Analysis: Analyze the filtered aqueous sample and the standard solutions by reverse-phase HPLC with UV detection at an appropriate wavelength.

-

Calculation: Quantify the concentration of the compound in the aqueous sample by comparing its peak area to the standard curve.[15] This concentration represents the thermodynamic solubility.

Workflow for Experimental Characterization

The following diagram illustrates the logical flow for determining key physicochemical parameters.

Caption: Workflow for experimental determination of LogP and solubility.

Section 5: Synthesis & Chemical Reactivity Context

While a specific, detailed synthesis for 5-Bromo-7-fluorobenzofuran is not widely published, its structure lends itself to established synthetic strategies for substituted benzofurans.[16] General approaches often involve intramolecular cyclization reactions.[17] For instance, methods like tandem SNAr-cyclocondensation or palladium-catalyzed cyclizations of appropriately substituted phenols are common routes to fluorinated benzofurans.[18][19][20]

The reactivity of 5-Bromo-7-fluorobenzofuran is governed by its functional groups:

-

Bromine Atom: The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse aryl, alkyl, or vinyl groups.

-

Fluorine Atom: The C-F bond is generally robust, but its electron-withdrawing nature influences the reactivity of the aromatic ring.

-

Benzofuran Core: The heterocyclic ring can undergo various reactions, although it is generally less reactive than simpler furans.

Section 6: Safety, Handling, and Storage

As a halogenated aromatic compound, 5-Bromo-7-fluorobenzofuran requires careful handling in a laboratory setting.[21]

GHS Hazard Information: [1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Splash-proof chemical goggles | Protects against splashes and irritation. |

| Hand | Nitrile gloves (heavier grade for immersion) | Prevents skin contact and irritation. |

| Body | Standard laboratory coat | Protects against incidental contact. |

| Respiratory | Use in a certified chemical fume hood | Avoids inhalation of vapors. |

Handling and Storage:

-

Always handle this compound within a chemical fume hood to minimize inhalation exposure.

-

Avoid contact with skin and eyes by wearing appropriate PPE.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Laboratory Safety Workflow

Caption: General safety workflow for handling hazardous chemical compounds.

Section 7: Conclusion

5-Bromo-7-fluorobenzofuran is a valuable synthetic intermediate with a physicochemical profile characteristic of a lipophilic, water-insoluble small molecule. The calculated properties provide a solid foundation for its application, but this guide highlights the critical need for experimental determination of key parameters such as LogP and aqueous solubility to fully realize its potential in drug discovery and development. The presence of orthogonal halogen handles (Br and F) offers significant synthetic versatility. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. Further research into its biological activity and the development of scalable synthetic routes will continue to define its role in chemical science.

Section 8: References

Click to expand

-

Loughborough University Research Repository. (n.d.). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

-

PubMed. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). Atomax Chemicals Co., Ltd. (Page 415). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl- - NIST WebBook. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Retrieved from

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of 1-benzofuran-2-carbohydrazide. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuran-amines and Benzo[b]thiophenamines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of 1-benzofuran-2-carbohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran, 5-bromo- | C8H5BrO | CID 90015. Retrieved from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

PubChem. (2026). 7-Bromo-5-fluoro-1-benzofuran-2-carboxamide | C9H5BrFNO2. Retrieved from [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]

Sources

- 1. 5-Bromo-7-fluorobenzofuran | 286836-04-2 [sigmaaldrich.com]

- 2. CAS # 286836-04-2, 5-Bromo-7-fluorobenzofuran - chemBlink [chemblink.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. youtube.com [youtube.com]

- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. 5-BROMO-7-FLUOROBENZOFURAN | 286836-04-2 [amp.chemicalbook.com]

- 17. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Item - Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - Loughborough University - Figshare [repository.lboro.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

The Emerging Therapeutic Potential of 5-Bromo-7-fluorobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities. The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto this core structure has emerged as a powerful strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This in-depth technical guide focuses on the burgeoning field of 5-Bromo-7-fluorobenzofuran derivatives, exploring their synthesis, multifaceted biological activities, and underlying mechanisms of action. By synthesizing current research and providing field-proven insights, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds and to catalyze further investigation into their therapeutic applications.

Introduction: The Benzofuran Core and the Rationale for Halogenation

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its inherent planarity and electron-rich nature facilitate interactions with a variety of biological targets, leading to a broad range of pharmacological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective activities.[2][3]

The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the benzofuran ring system is a well-established strategy to enhance biological efficacy.[4] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various mechanisms, including the formation of halogen bonds.[4] The combination of a bromine atom at the 5-position and a fluorine atom at the 7-position is of particular interest. The bulky, lipophilic nature of bromine can enhance membrane permeability and provide a site for further functionalization, while the high electronegativity and small size of fluorine can modulate electronic properties and improve metabolic stability by blocking potential sites of oxidation. This unique substitution pattern on the benzofuran scaffold presents a compelling avenue for the discovery of novel therapeutic agents.

Synthetic Strategies for 5-Bromo-7-fluorobenzofuran Derivatives

The synthesis of the 5-Bromo-7-fluorobenzofuran core and its derivatives is a critical first step in exploring their biological potential. While a single, universally adopted synthetic route is not yet established, a logical and adaptable pathway can be proposed based on established benzofuran synthesis methodologies.

Proposed Synthetic Pathway

A plausible synthetic route commences with a suitably substituted phenol, which undergoes a series of reactions to construct the fused furan ring. The following diagram illustrates a conceptual workflow for the synthesis of a generic 5-Bromo-7-fluorobenzofuran derivative.

Caption: Proposed synthetic workflow for 5-Bromo-7-fluorobenzofuran derivatives.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a hypothetical, yet plausible, multi-step synthesis of a 5-Bromo-7-fluorobenzofuran derivative.

Step 1: Protection of 2-Bromo-4-fluorophenol

-

To a solution of 2-Bromo-4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected phenol.

Step 2: Ortho-formylation

-

To a solution of the protected phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL per mmol of substrate), add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Neutralize the solution with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting aldehyde by column chromatography.

Subsequent steps would involve the introduction of a two-carbon unit via a Wittig or Horner-Wadsworth-Emmons reaction, followed by an intramolecular cyclization (e.g., palladium-catalyzed) to form the benzofuran ring, deprotection of the hydroxyl group, and finally, functionalization at a suitable position to yield the target derivatives.

Biological Activities of Dihalogenated Benzofuran Derivatives

The biological activities of 5-Bromo-7-fluorobenzofuran derivatives can be inferred from studies on related dihalogenated benzofurans. The existing literature strongly suggests potent antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Halogenated benzofurans have demonstrated significant activity against a range of microbial pathogens. The introduction of halogens into the benzofuran structure is a key determinant of antimicrobial efficacy.[5]

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity conferred by the halogen atoms likely facilitates their passage across the microbial cell wall.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial suspension to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Halogenated Benzofuran Derivatives

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Dihalogenated Benzofurans | Staphylococcus aureus | 50 - 200 | [5][6] |

| Brominated Benzofurans | Candida albicans | 100 | [5][6] |

| Polyhalogenated Benzofurans | Gram-positive cocci | 50 - 200 | [5] |

Anticancer Activity

The anticancer potential of benzofuran derivatives is a rapidly expanding area of research. Halogenation has been shown to significantly enhance their cytotoxic effects against various cancer cell lines.[4]

Signaling Pathways and Mechanisms: Dihalogenated benzofurans may exert their anticancer effects through multiple pathways, including the induction of apoptosis, inhibition of cell cycle progression, and disruption of angiogenesis. The specific cellular targets and signaling cascades are likely dependent on the substitution pattern of the benzofuran core and the nature of the cancer cell line.

Caption: Potential anticancer mechanisms of 5-Bromo-7-fluorobenzofuran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-Bromo-7-fluorobenzofuran derivative for 48-72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Table 2: Illustrative Anticancer Activity of Dihalogenated Quinolinol Complexes (as a proxy for dihalogenated heterocycles)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| [Sn(ClQ)₂Cl₂] | BEL7404 | 0.02 - 5.11 | [7] |

| [Sn(BrQ)₂Cl₂] | SKOV-3 | 0.02 - 5.11 | [7] |

| [Sn(ClIQ)₂Cl₂] | NCI-H460 | 0.02 - 5.11 | [7] |

| (Note: Data for dihalogenated benzofurans is limited, hence data for structurally related dihalogenated quinolinol complexes is presented to illustrate the potential potency.) |

Neuroprotective Effects

Benzofuran derivatives have shown promise in the context of neurodegenerative diseases, with studies indicating their ability to protect neurons from various insults.[8][9] The dihalogenated scaffold of 5-Bromo-7-fluorobenzofuran could offer a unique combination of properties beneficial for neuroprotection.

Potential Mechanisms: The neuroprotective effects of these compounds may be attributed to their antioxidant properties, ability to modulate neurotransmitter systems, and inhibition of enzymes involved in neuroinflammation.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

-

Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

-

Pre-treat the cells with different concentrations of the 5-Bromo-7-fluorobenzofuran derivative for 1-2 hours.

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

After 24 hours of incubation, assess cell viability using the MTT assay or measure markers of oxidative stress (e.g., reactive oxygen species levels, glutathione levels).

-

Quantify the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring system. For 5-Bromo-7-fluorobenzofuran derivatives, the following SAR principles can be postulated:

-

Role of Halogens: The presence of both bromine and fluorine is expected to be crucial for activity. The position of these halogens at C5 and C7 is likely to influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets.

-

Influence of Other Substituents: The introduction of various functional groups at other positions of the benzofuran ring (e.g., C2, C3, or C6) will further modulate the biological activity. For instance, the addition of basic nitrogen-containing moieties could enhance solubility and introduce new binding interactions.

-

Lipophilicity and Permeability: The overall lipophilicity of the molecule, influenced by the interplay of the halogens and other substituents, will be a key determinant of its ability to cross biological membranes and reach its target.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High antitumor activity of 5,7-dihalo-8-quinolinolato tin(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Bromo-7-fluorobenzofuran: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-7-fluorobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Given the limited availability of directly published experimental spectra for this specific molecule, the data herein are expertly predicted based on the known spectroscopic characteristics of the parent molecule, benzofuran, and the well-established effects of bromine and fluorine substituents.[1][2]

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following IUPAC-recommended numbering scheme is used for the 5-Bromo-7-fluorobenzofuran ring system.

Caption: Molecular structure and atom numbering of 5-Bromo-7-fluorobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Bromo-7-fluorobenzofuran. These predictions are based on the known spectra of benzofuran and related halogenated derivatives, considering the inductive effects and coupling constants associated with bromine and fluorine.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-7-fluorobenzofuran is expected to show four signals in the aromatic region, corresponding to the four protons on the benzofuran ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-7-fluorobenzofuran

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.75 | d | ~2.3 | H-2 |

| ~7.68 | d | ~1.8 | H-4 |

| ~7.45 | dd | ~1.8, ~8.5 (⁴JH-F) | H-6 |

| ~6.85 | d | ~2.3 | H-3 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Rationale for Predictions:

-

H-2 and H-3: These protons on the furan ring of the benzofuran system typically appear at distinct chemical shifts. H-2 is generally downfield of H-3.[2]

-

H-4 and H-6: The positions of these protons are influenced by the adjacent halogen substituents. The fluorine at position 7 will have a notable through-space coupling effect on H-6.

-

Coupling Constants: The doublet multiplicity of H-2 and H-3 arises from their mutual coupling. The signals for H-4 and H-6 are also expected to be doublets due to coupling with each other, with an additional smaller coupling to the fluorine atom for H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals for the carbon atoms of the benzofuran core. The chemical shifts are significantly affected by the electronegative bromine and fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-7-fluorobenzofuran

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 (d, ¹JC-F ≈ 245 Hz) | C-7 |

| ~154.5 | C-7a |

| ~146.0 | C-2 |

| ~131.0 | C-3a |

| ~129.0 | C-6 |

| ~126.5 | C-4 |

| ~117.0 | C-5 |

| ~107.5 | C-3 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Rationale for Predictions:

-

C-7: The carbon directly bonded to the highly electronegative fluorine atom (C-7) is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F) and will be significantly downfield.[3]

-

C-5: The carbon attached to the bromine atom (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

-

Other Carbons: The remaining carbon signals are assigned based on established chemical shift trends in substituted benzofurans.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-7-fluorobenzofuran is predicted to exhibit characteristic absorption bands corresponding to the vibrations of the aromatic and heterocyclic rings, as well as the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands for 5-Bromo-7-fluorobenzofuran

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600-1450 | Strong | C=C stretching (aromatic and furan ring) |

| ~1250-1150 | Strong | C-O-C stretching (ether) |

| ~1100-1000 | Strong | C-F stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~700-600 | Medium | C-Br stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small drop of liquid 5-Bromo-7-fluorobenzofuran directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 5-Bromo-7-fluorobenzofuran is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-7-fluorobenzofuran

| m/z | Relative Intensity | Assignment |

| 216/218 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 188/190 | Medium | [M-CO]⁺ |

| 137 | Medium | [M-Br]⁺ |

| 109 | Medium | [M-Br-CO]⁺ |

Fragmentation Pathway:

The fragmentation of the molecular ion is predicted to proceed through the loss of carbon monoxide (CO) from the furan ring, a common fragmentation pathway for benzofurans.[2] Another likely fragmentation is the loss of the bromine radical.

Caption: Predicted major fragmentation pathways for 5-Bromo-7-fluorobenzofuran in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 5-Bromo-7-fluorobenzofuran. These predictions, grounded in the established principles of spectroscopy and analysis of analogous compounds, offer a valuable resource for the identification and characterization of this molecule in research and development settings. Experimental verification of this data is encouraged for definitive structural confirmation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Available from: [Link]

-

ResearchGate. Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Available from: [Link]

-

NIST. Benzofuran, 2,3-dihydro-. In: NIST Chemistry WebBook. Available from: [Link]

-

Lin, C. T., et al. The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. J. Chem. Soc., Perkin Trans. 2, 1972, 1734-1737. Available from: [Link]

-

NIST. Benzofuran. In: NIST Chemistry WebBook. Available from: [Link]

Sources

discovery and history of halogenated benzofurans

An In-Depth Technical Guide to the Discovery and History of Halogenated Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in heterocyclic chemistry, underpinning the structure of numerous natural products and synthetic compounds of significant biological and industrial importance. The introduction of halogen atoms onto this scaffold dramatically alters its physicochemical and biological properties, leading to two divergent classes of molecules with distinct histories and applications. This guide provides a comprehensive exploration of the , bifurcating into the narrative of unintentionally formed, environmentally persistent polyhalogenated dibenzofurans and the rationally designed halogenated benzofurans that have become pivotal in modern drug discovery. We will delve into the foundational synthesis of the benzofuran core, trace the evolution of synthetic methodologies for its halogenated derivatives, and examine the structure-activity relationships that govern their biological effects.

The Genesis of Benzofuran Chemistry: A Historical Perspective

The story of benzofurans begins in the latter half of the 19th century. In 1870, Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring system, which he termed "coumarone" at the time.[1][2] His pioneering work laid the groundwork for the vast field of benzofuran chemistry. The fundamental structure, a fusion of a benzene ring and a furan ring, presented a new frontier for organic chemists.[1] Initially, benzofuran itself was extracted from coal tar.[3] Over the decades, the versatility of the benzofuran scaffold in constructing more complex molecules became increasingly apparent, leading to the discovery of naturally occurring benzofurans with diverse biological activities, such as those found in the Moraceae family of plants.[1]

A Tale of Two Chemistries: The Divergence of Halogenated Benzofurans

The introduction of halogens to the benzofuran core has led to two starkly contrasting narratives: one of environmental toxicology and the other of therapeutic innovation.

Part A: Unintended Consequences - The Discovery of Polyhalogenated Dibenzofurans (PCDFs/PBDFs) as Environmental Contaminants

The 20th century witnessed the rise of large-scale industrial processes, and with them, the unintentional synthesis of various chemical byproducts. Among the most notorious of these are the polyhalogenated dibenzo-p-dioxins (PHDDs) and polyhalogenated dibenzofurans (PHDFs). Polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs) are not intentionally produced but are formed during the incomplete combustion of organic materials in the presence of chlorine or bromine.[4][5]

Key sources of these persistent organic pollutants (POPs) include:

-

The production of certain chlorinated chemicals, such as polychlorinated biphenyls (PCBs).[6]

-

Pulp and paper mills that utilize chlorine bleaching processes.[6]

-

The pyrolysis of brominated flame retardants.[5]

The discovery of these compounds in environmental samples and their subsequent toxicological evaluation revealed their potential for significant harm.[7][8] PCDFs and PBDFs are structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and are known to exert their toxicity through a similar mechanism involving the aryl hydrocarbon (Ah) receptor.[9][10] This has led to their classification as developmental toxicants and suspected human carcinogens.[4] The global concern over these compounds culminated in their inclusion among the "dirty dozen" in the Stockholm Convention on Persistent Organic Pollutants.[4]

Part B: Halogenation by Design - A Strategic Tool in Drug Discovery

In stark contrast to their environmentally hazardous cousins, a vast number of halogenated benzofurans are intentionally synthesized by medicinal chemists to create novel therapeutic agents.[11][12][13] The deliberate incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzofuran scaffold is a well-established strategy to modulate a molecule's pharmacological profile.

The rationale behind this approach is multifaceted:

-

Enhanced Biological Potency: Halogen atoms can increase the binding affinity of a drug to its target receptor. This is often attributed to their ability to form "halogen bonds," which are specific, non-covalent interactions with nucleophilic sites on the target protein.[11][12]

-

Improved Lipophilicity: The introduction of halogens can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Blocking: Placing a halogen at a site of metabolic vulnerability can prevent its enzymatic degradation, thereby increasing the drug's half-life.

-

Conformational Control: The size and electronegativity of halogens can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

This strategy has led to the development of numerous clinically important drugs containing a halogenated benzofuran core, such as amiodarone (an antiarrhythmic agent) and benzbromarone (a uricosuric agent used to treat gout).[1][14][15] The presence of halogens in these molecules is critical to their therapeutic efficacy.[15][16]

Modern Synthetic Methodologies for Halogenated Benzofurans

The synthesis of substituted benzofurans has evolved significantly since Perkin's initial discovery. Modern methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity.[1][14]

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the benzofuran ring. One common approach involves the intramolecular cyclization of an o-halophenol with a terminal alkyne (Sonogashira coupling followed by cyclization).[1][14]

Diagram 1: Generalized Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Caption: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

One-Pot Synthesis from Phenols and α-Haloketones

A more direct approach involves the reaction of phenols with α-haloketones. While this can lead to mixtures of isomers, recent methods using catalysts like titanium tetrachloride have shown high regioselectivity, providing a straightforward route to various benzofuran derivatives.[17]

Experimental Protocol: Titanium Tetrachloride-Promoted Synthesis of 2-Methylnaphtho[2,1-b]furan

This protocol is adapted from the work of Tian et al. (2019).[17]

Materials:

-

2-Naphthol

-

2-Chloroacetone

-

Titanium tetrachloride (TiCl4)

-

Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 2-naphthol (1.0 mmol) and 2-chloroacetone (1.2 mmol) in trifluoroethanol (5 mL) at 0 °C, add titanium tetrachloride (1.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-methylnaphtho[2,1-b]furan.

Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of halogenated benzofurans is highly dependent on the nature, number, and position of the halogen substituents.[11][18]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of halogenated benzofuran derivatives.[11][12][19] The introduction of halogens such as bromine, chlorine, or fluorine has been shown to significantly increase cytotoxic activity against various cancer cell lines.[11] For instance, placing a halogen at the para-position of a phenyl ring attached to the benzofuran core often leads to enhanced potency.[11]

| Compound Class | Halogen Substituent(s) | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| Benzofuran-2-carboxamides | 5-Chloro | Allosteric cannabinoid receptor type 1 (CB1) modulator | Apoptotic anticancer activity | [11] |

| 3-Acyl-5-hydroxybenzofurans | Varies | Human breast cancer (MCF-7) | Antiproliferative | [20] |

| Brominated Benzofurans | Bromomethyl at C3 | Human leukemia (K562, HL60) | Highly and selectively toxic | [19] |

Antimicrobial Activity

Halogenated benzofurans have also emerged as promising antimicrobial agents.[15][20] The presence of halogens can enhance the antibacterial and antifungal properties of the benzofuran scaffold. For example, compounds with two bromo substituents on the benzofuran and an attached phenyl ring have shown excellent activity against a range of bacterial strains.[20]

Diagram 2: Logic Flow for Halogenated Benzofuran Drug Discovery

Caption: Workflow for the development of halogenated benzofurans as therapeutic agents.

Conclusion

The history of halogenated benzofurans is a compelling narrative of chemical duality. On one hand, the unintentional formation of polyhalogenated dibenzofurans has led to significant environmental and health concerns, driving research into their detection, toxicology, and remediation. On the other hand, the rational design and synthesis of halogenated benzofurans have provided a rich pipeline of potential therapeutic agents with diverse biological activities. The ability of halogens to fine-tune the properties of the benzofuran core underscores their importance as a strategic element in medicinal chemistry. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the exploration of halogenated benzofurans will undoubtedly continue to yield compounds of profound scientific and clinical value.

References

-

Polychlorinated dibenzofurans - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Toxic substances list: polychlorinated dibenzofurans. (2017, September 10). Canada.ca. Retrieved January 12, 2026, from [Link]

-

Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., Fiedler, H., Hakansson, H., Hanberg, A., Haws, L., Rose, M., Safe, S., Schrenk, D., Tohyama, C., Tritscher, A., Tuomisto, J., Tysklind, M., Walker, N., & Peterson, R. E. (2006). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223-241. [Link]

-

EPA. (1987). Polyhalogenated Dibenzo-p-Dioxins/Dibenzofurans; Testing and Reporting Requirements; Final Rule. Federal Register. Retrieved January 12, 2026, from [Link]

-

Mushtaq, A., Zahoor, A. F., Naqvi, S. A. R., & Irfan, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22699–22728. [Link]

-

Al-Ostath, A. I., Al-amri, J. F., & El-Emam, A. A. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

De Luca, L. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5768. [Link]

-

Rani, I., & Singh, U. P. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

Weber, R., & Birnbaum, L. S. (2003). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. Environmental Health Perspectives, 111(13), 1583–1588. [Link]

-

Mushtaq, A., Zahoor, A. F., Naqvi, S. A. R., & Irfan, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22699–22728. [Link]

-

EPA. (n.d.). Polyhalogenated Dibenzo-p-Dioxins/ Dibenzofurans; Testing and Reporting Requirements; Final Rule. US EPA. Retrieved January 12, 2026, from [Link]

-

Sidoryk, K., Chodyński, M., Cmoch, P., Grzeszczyk, M., & Bujalska-Zadrożny, M. (2017). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 22(12), 2095. [Link]

-

Kuran, B., Cieslak, M., Krawiecka, M., & Kossakowski, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

-

Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Zhang, H., Zhang, Y., & Li, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27958–27977. [Link]

-

Sekijima, M., et al. (2021). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry, 64(22), 16483-16498. [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anti-cancer Agents in Medicinal Chemistry, 15(1), 115–121. [Link]

-

Benzofuran - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Bioactive benzofuran derivatives: An insight on lead developments, radioligands and advances of the last decade. (2019). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Halogen dance reaction of benzofuran and benzothiophene derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tian, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

-

Zheng, G., et al. (2017). Occurrence, composition, source, and regional distribution of halogenated flame retardants and polybrominated dibenzo-p-dioxin/dibenzofuran in the soils of Guiyu, China. Environmental Pollution, 220(Pt A), 332-341. [Link]

-

Benzofurans: A new profile of biological activities. (2015, March 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Lamparski, L. L., Nestrick, T. J., & Crummett, W. B. (1991). Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry. IARC Scientific Publications, (108), 251–279. [Link]

-

Zhang, H., Zhang, Y., & Li, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27958–27977. [Link]

-

Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Health and Medicine, 5(5), 263–270. [Link]

-

ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. (2024, April 24). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Lam, J. C. W., & Lam, P. K. S. (2015). Occurrence and Ecological Risk of Halogenated Flame Retardants (HFRs) in Coastal Zones. In E. Y. Zeng (Ed.), Persistent Organic Pollutants (POPs): Analytical Techniques, Environmental Fate and Biological Effects. Elsevier. [Link]

-

Occurrence and distribution of halogenated flame retardants in an urban watershed: Comparison to polychlorinated biphenyls and organochlorine pesticides. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ATSDR. (1993). Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. Retrieved January 12, 2026, from [Link]

-

Safe, S. H. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 67, 245–253. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 5. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic substances list: polychlorinated dibenzofurans - Canada.ca [canada.ca]

- 7. Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-7-fluorobenzofuran

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzofuran core has been consistently shown to enhance these biological activities, likely through the formation of "halogen bonds" that improve binding affinity to molecular targets.[7][8] This guide focuses on 5-Bromo-7-fluorobenzofuran, a specific halogenated derivative, and delineates a scientifically rigorous approach to identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are nascent, a comprehensive analysis of structurally related compounds allows us to propose a set of high-probability molecular targets and outline a robust experimental framework for their validation.

The Benzofuran Scaffold: A Foundation for Diverse Bioactivity

Benzofuran and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic relevance.[5] Their biological effects are diverse, and they are known to modulate a wide array of cellular processes. The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents with tailored activities.[7][9]

The introduction of substituents onto the benzofuran core is a key strategy for fine-tuning its pharmacological profile.[7] Halogenation, in particular, is a well-established method for enhancing the potency and selectivity of drug candidates.[10] The electron-withdrawing nature and the ability of halogen atoms to participate in specific non-covalent interactions can significantly influence the binding of a molecule to its biological target.[8]

Hypothesized Therapeutic Targets for 5-Bromo-7-fluorobenzofuran

Based on extensive literature precedent for halogenated benzofuran derivatives, we can hypothesize several key classes of molecular targets for 5-Bromo-7-fluorobenzofuran. These targets are central to the pathophysiology of numerous diseases, particularly cancer.

Protein Kinases: Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, making them prominent targets for drug discovery.[3] Several classes of protein kinases have been identified as targets for benzofuran derivatives.

-

Cyclin-Dependent Kinases (CDKs): Benzofuran hybrids have been developed as dual inhibitors of CDK2 and Glycogen Synthase Kinase 3β (GSK-3β), demonstrating potent activity against breast cancer cell lines.[11]

-

Epidermal Growth Factor Receptor (EGFR): Certain benzofuran derivatives have shown potent inhibitory activity against EGFR, a key driver in many cancers.[11]

-

Casein Kinase 2 (CK2): Halogenated dibenzofuran scaffolds have emerged as highly potent and selective inhibitors of CK2, a promising target in oncology.[6][12]

-

mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway, frequently dysregulated in cancer, is a validated target for benzofuran derivatives, which have been shown to inhibit mTORC1.[13][14][15][16]

The presence of both bromine and fluorine in 5-Bromo-7-fluorobenzofuran suggests a high likelihood of potent interactions within the ATP-binding pocket of various kinases.

Table 1: Representative Benzofuran Derivatives and their Protein Kinase Targets

| Benzofuran Derivative Class | Target Kinase(s) | Therapeutic Area | Reference(s) |

| Oxindole-based benzofuran hybrids | CDK2/GSK-3β | Breast Cancer | [11] |

| Substituted benzofurans | EGFR | Cancer | [11] |

| Halogenated dibenzofurans | CK2 | Cancer | [6][12] |

| Substituted benzofurans | mTOR | Cancer | [13][14][15][16] |

digraph "Kinase_Inhibition_Pathway" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];"5-Bromo-7-fluorobenzofuran" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protein Kinases (e.g., CDK2, EGFR, CK2, mTOR)" [fillcolor="#FBBC05", fontcolor="#202124"]; "ATP Binding Pocket" [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation of Substrate Proteins" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Cycle Progression" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-Bromo-7-fluorobenzofuran" -> "Protein Kinases (e.g., CDK2, EGFR, CK2, mTOR)" [label=" Binds to"]; "Protein Kinases (e.g., CDK2, EGFR, CK2, mTOR)" -> "ATP Binding Pocket" [label=" Competes with ATP at"]; "ATP Binding Pocket" -> "Phosphorylation of Substrate Proteins" [label=" Blocks", style=dashed, color="#EA4335"]; "Phosphorylation of Substrate Proteins" -> "Cell Cycle Progression" [label=" Regulates"]; "Cell Cycle Progression" -> "Cell Proliferation" [label=" Drives"]; "Phosphorylation of Substrate Proteins" -> "Apoptosis" [label=" Inhibits"]; }

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[17][18] A significant body of evidence points to benzofuran derivatives as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4][19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21][22] The structural features of 5-Bromo-7-fluorobenzofuran are consistent with those of known benzofuran-based tubulin polymerization inhibitors.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Targeting Tumor Survival

The HIF-1 pathway is a critical mediator of tumor adaptation to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[1][2] Several studies have identified benzofuran derivatives as potent inhibitors of the HIF-1 pathway, making it a highly attractive target for anticancer drug development, particularly for p53-independent tumors.[7][10] A benzene-sulfonamide-based benzofuran derivative containing a bromo-benzyl group has shown significant promise as a selective HIF-1 pathway inhibitor.[7] This provides a strong rationale for investigating 5-Bromo-7-fluorobenzofuran as a potential HIF-1 inhibitor.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of 5-Bromo-7-fluorobenzofuran. The following experimental workflows provide a comprehensive strategy, progressing from initial screening to in-depth mechanistic studies.

Phase 1: Initial Target Class Screening

The initial phase focuses on broad screening assays to determine which of the hypothesized target classes are most likely affected by 5-Bromo-7-fluorobenzofuran.

Protocol 1: Kinase Panel Screening

-

Objective: To identify specific protein kinases inhibited by 5-Bromo-7-fluorobenzofuran.

-

Methodology:

-

Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a broad range of purified human protein kinases.

-

Submit 5-Bromo-7-fluorobenzofuran for screening at a single high concentration (e.g., 10 µM) against the kinase panel.

-

The assay typically measures the inhibition of ATP consumption or phosphopeptide formation.

-

Analyze the results to identify "hits" – kinases that show significant inhibition (e.g., >50%) at the screening concentration.

-

Protocol 2: Tubulin Polymerization Assay

-

Objective: To determine if 5-Bromo-7-fluorobenzofuran inhibits tubulin polymerization.

-

Methodology:

-

Use a commercially available cell-free tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Incubate purified tubulin with 5-Bromo-7-fluorobenzofuran at various concentrations.

-

Monitor the increase in fluorescence or absorbance over time, which is proportional to the extent of tubulin polymerization.

-

Include known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) of tubulin polymerization as controls.

-

Calculate the IC50 value for inhibition of tubulin polymerization.

-

Protocol 3: HIF-1α Reporter Assay

-

Objective: To assess the inhibitory effect of 5-Bromo-7-fluorobenzofuran on HIF-1 transcriptional activity.

-

Methodology:

-

Utilize a cancer cell line (e.g., HeLa, MCF-7) stably transfected with a luciferase reporter construct driven by a hypoxia-response element (HRE).

-

Culture the cells under both normoxic and hypoxic conditions (e.g., 1% O2).

-

Treat the cells with a range of concentrations of 5-Bromo-7-fluorobenzofuran.

-

After a suitable incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity.

-

A dose-dependent decrease in luciferase activity under hypoxic conditions indicates inhibition of the HIF-1 pathway.

-

Phase 2: Secondary and Mechanistic Assays

Once a primary target class is identified, the next phase involves more detailed in vitro studies to confirm the mechanism of action.

Protocol 4: Cell Cycle Analysis

-

Objective: To determine if 5-Bromo-7-fluorobenzofuran induces cell cycle arrest.

-

Methodology:

-

Treat a relevant cancer cell line with the compound at its IC50 concentration for 24-48 hours.

-

Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[23]

-

Protocol 5: Apoptosis Assays

-

Objective: To confirm that cell death occurs via apoptosis.

-

Methodology:

-

Treat cancer cells with 5-Bromo-7-fluorobenzofuran.

-

Perform Annexin V/PI staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

-

Alternatively, use a caspase activity assay (e.g., Caspase-3/7 Glo) to measure the activation of executioner caspases.

-

Protocol 6: Western Blot Analysis

-

Objective: To probe the modulation of specific signaling pathways.

-

Methodology:

-

Treat cells with 5-Bromo-7-fluorobenzofuran.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases, HIF-1α, or markers of apoptosis like cleaved PARP).

-

Use a secondary antibody conjugated to an enzyme for detection.

-

Phase 3: In Vivo Validation

The final phase of target validation involves testing the efficacy of 5-Bromo-7-fluorobenzofuran in a relevant animal model.

Protocol 7: Xenograft Tumor Models

-

Objective: To evaluate the in vivo antitumor efficacy of 5-Bromo-7-fluorobenzofuran.

-

Methodology:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer 5-Bromo-7-fluorobenzofuran via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth and animal body weight regularly.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for target engagement biomarkers).[23]

-

Conclusion and Future Directions

While 5-Bromo-7-fluorobenzofuran is a novel chemical entity, the wealth of data on related halogenated benzofurans provides a strong foundation for a targeted and efficient drug discovery program. The proposed therapeutic targets—protein kinases, tubulin, and the HIF-1 pathway—represent high-priority avenues for investigation. The detailed experimental workflows outlined in this guide offer a clear and logical path forward for elucidating the mechanism of action of this promising compound and unlocking its full therapeutic potential. Future research should also focus on comprehensive ADME/Tox profiling to assess the drug-like properties of 5-Bromo-7-fluorobenzofuran and guide its further development.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Research & Reviews: Journal of Chemistry. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]

-

Summarized molecular targets for benzofurans as anticancer compounds. (n.d.). ResearchGate. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

-

An update on benzofuran inhibitors: a patent review. (n.d.). PubMed. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). ResearchGate. [Link]

-

Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays. (n.d.). PubMed. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed. [Link]

-

Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). PubMed. [Link]

-

Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2014). Cancer Research. [Link]

-

Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. (n.d.). PubMed. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). National Institutes of Health. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). National Institutes of Health. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]

-

Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2022). ACS Publications. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2022). MDPI. [Link]

-

Systhesis and evaluation of N-(benzofuran-5-yl) aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. (n.d.). ResearchGate. [Link]

- Hypoxia-Inducible Factor-1 Inhibitory Benzofurans and Chalcone-Derived Diels−Alder Adducts

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

-

Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. (n.d.). PubMed. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. [Link]

-

Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

Sources

- 1. Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]